

### Ostarine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ostarine-d4 |           |
| Cat. No.:            | B8209982    | Get Quote |

For Research Use Only. This document is intended for researchers, scientists, and drug development professionals and does not constitute medical advice.

#### Introduction

**Ostarine-d4** is the deuterated form of Ostarine (also known as Enobosarm, MK-2866, or GTx-024), a non-steroidal selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, **Ostarine-d4** is a crucial tool for the accurate quantification of Ostarine in various biological matrices during preclinical and clinical research. This technical guide provides an in-depth overview of **Ostarine-d4**, its physicochemical properties, and the extensive experimental data and signaling pathways associated with its non-deuterated parent compound, Ostarine.

## Physicochemical Properties of Ostarine-d4



| Property          | Value                                  |
|-------------------|----------------------------------------|
| CAS Number        | 1202044-20-9[1]                        |
| Molecular Formula | C19H10D4F3N3O3                         |
| Molecular Weight  | 393.35 g/mol [1]                       |
| Synonyms          | MK-2866-d4, Enobosarm-d4, GTX-024-d4   |
| Appearance        | White to off-white solid               |
| Solubility        | Soluble in DMSO                        |
| Storage           | Store at -20°C for long-term stability |

#### **Mechanism of Action**

Ostarine is a selective androgen receptor modulator that exhibits tissue-selective anabolic effects. Its primary mechanism of action involves binding to the androgen receptor (AR) with high affinity. Unlike traditional anabolic steroids, Ostarine's non-steroidal structure prevents its conversion to estrogen or dihydrotestosterone, thereby reducing the risk of certain side effects. [1]

Upon binding to the AR, Ostarine induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This Ostarine-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of specific genes involved in muscle cell proliferation and differentiation, such as myogenin, MyoD, and MyH.[1][2] Furthermore, Ostarine has been shown to activate the ERK1/2 kinase signaling pathway, which is known to play a role in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[1]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

**Caption:** Ostarine Signaling Pathway

# Experimental Protocols Quantification of Ostarine using UHPLC-MS/MS

This protocol is a representative example for the quantitative analysis of Ostarine in dietary supplements.

#### 1. Sample Preparation:

- Accurately weigh the contents of an Ostarine capsule and transfer to a volumetric flask.
- Dissolve the sample in methanol and sonicate for 15-30 minutes.
- Dilute the solution with a mixture of methanol and 0.1% acetic acid in water with 10 mM ammonium acetate to achieve a concentration within the calibration range.
- Filter the final solution through a 0.22 μm syringe filter prior to injection.

#### 2. UHPLC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% acetic acid and 10 mM ammonium acetate in water.



- · Mobile Phase B: Methanol.
- Gradient Elution: A suitable gradient to separate Ostarine from matrix components.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for Ostarine and the internal standard (Ostarine-d4).

## In Vitro Androgen Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ostarine to the androgen receptor.

- 1. Materials:
- Rat prostate cytosol as a source of androgen receptors.
- [3H]-Mibolerone as the radioligand.
- Ostarine (or other test compounds) at various concentrations.
- Hydroxyapatite slurry.
- Scintillation cocktail and counter.
- 2. Procedure:
- Incubate rat prostate cytosol with a fixed concentration of [3H]-Mibolerone and increasing concentrations of Ostarine for 18-24 hours at 4°C.
- Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.
- Wash the pellet to remove non-specifically bound radioligand.



- Quantify the amount of bound [3H]-Mibolerone by liquid scintillation counting.
- Calculate the IC<sub>50</sub> value, which is the concentration of Ostarine that inhibits 50% of the specific binding of [<sup>3</sup>H]-Mibolerone. The Ki value can then be determined using the Cheng-Prusoff equation.[3]

## **Quantitative Data**

In Vitro Data

| Parameter                                  | Value                            | Cell Line/System     | Reference |
|--------------------------------------------|----------------------------------|----------------------|-----------|
| Androgen Receptor<br>Binding Affinity (Ki) | 3.8 nM                           | Rat Prostate Cytosol | [3]       |
| Androgen Receptor<br>Binding Affinity      | -9.4 Kcal/mol                    | Glioma C6 Cells      |           |
| IC50                                       | Two-fold lower than Bicalutamide | Glioma C6 Cells      |           |
| Proliferation and<br>Viability             | Dose-dependent increase          | C2C12 and L6 cells   | [2]       |

## In Vivo Data (Animal Studies)



| Species                           | Dosage                    | Duration | Key Findings                                                                                                    | Reference |
|-----------------------------------|---------------------------|----------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Rat (castrated male)              | 0.4 mg/kg/day             | 14 days  | Increased prostate, seminal vesicle, and levator ani muscle weight                                              |           |
| Rat<br>(ovariectomized<br>female) | 0.04, 0.4, 4<br>mg/kg/day | 5 weeks  | Dose-dependent increase in uterine weight; increased capillary density in gastrocnemius and longissimus muscles | [4]       |
| Rat (male)                        | 0.4 mg/kg/day<br>(s.c.)   | 30 days  | Increased<br>myogenin,<br>MyoD, and MyH<br>expression in<br>muscle                                              | [2]       |

## **Human Clinical Trial Data (Ostarine)**



| Study<br>Population                  | Dosage               | Duration | Key Findings                                                                    | Reference |
|--------------------------------------|----------------------|----------|---------------------------------------------------------------------------------|-----------|
| Elderly men and postmenopausal women | 1 mg/day             | 12 weeks | Increase in total<br>lean body mass                                             | [5]       |
| Elderly men and postmenopausal women | 3 mg/day             | 12 weeks | 1.3 kg increase<br>in lean body<br>mass; improved<br>stair climb<br>performance | [5]       |
| Cancer patients (cachexia)           | 1 mg and 3<br>mg/day | 16 weeks | Significant increase in lean body mass                                          | [5]       |

# **Experimental Workflows**In Vivo Study Workflow for Ostarine in a Rat Model





Click to download full resolution via product page

Caption: In Vivo Experimental Workflow



#### Conclusion

Ostarine-d4 serves as an indispensable analytical tool for the precise and accurate quantification of Ostarine in research settings. The parent compound, Ostarine, has demonstrated significant tissue-selective anabolic effects in both preclinical and clinical studies, primarily through its interaction with the androgen receptor and modulation of downstream signaling pathways. This technical guide provides a comprehensive summary of the available data to support further investigation into the pharmacology and therapeutic potential of Ostarine. Researchers are encouraged to consult the cited literature for more detailed methodologies and data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. consensus.app [consensus.app]
- 2. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 5. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ostarine-d4: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8209982#ostarine-d4-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com